1-(3-Bromopyridin-4-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-4-YL)propan-2-OL is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is a brominated derivative of pyridine, which is a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopyridin-4-YL)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with propylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-4-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-(3-Bromopyridin-4-YL)propan-2-one.
Reduction: Formation of 1-(3-Pyridin-4-YL)propan-2-OL.
Substitution: Formation of 1-(3-Aminopyridin-4-YL)propan-2-OL or 1-(3-Thiopyridin-4-YL)propan-2-OL.
Scientific Research Applications
1-(3-Bromopyridin-4-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromopyridin-2-yl)propan-2-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.
2-(2-Bromopyridin-4-yl)propan-2-ol: Another isomer with the bromine atom at a different position.
3-(3-Bromopyridin-4-yl)propan-1-ol: Similar compound with a different position of the hydroxyl group.
Uniqueness
1-(3-Bromopyridin-4-YL)propan-2-OL is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(3-bromopyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-6(11)4-7-2-3-10-5-8(7)9/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
PARODUXJWFEXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=NC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.